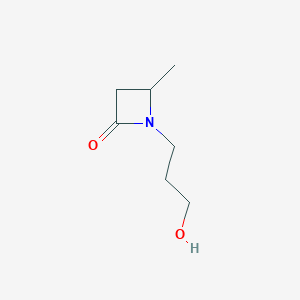

1-(3-Hydroxypropyl)-4-methylazetidin-2-one

Description

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-(3-hydroxypropyl)-4-methylazetidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-6-5-7(10)8(6)3-2-4-9/h6,9H,2-5H2,1H3 |

InChI Key |

GCWQNCOCMNAKHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)N1CCCO |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of 1 3 Hydroxypropyl 4 Methylazetidin 2 One and Analogs

Ring Strain and its Influence on Azetidin-2-one (B1220530) Reactivity

The reactivity of the azetidin-2-one ring system, a core structural motif in many chemically and biologically significant molecules, is profoundly influenced by its inherent ring strain. frontiersin.orgnih.gov This four-membered lactam, also known as a β-lactam, possesses considerable angular and torsional strain, rendering it more susceptible to nucleophilic attack compared to its acyclic amide counterparts or larger lactam rings. wikipedia.org The constrained bond angles within the four-membered ring deviate significantly from the ideal values for sp² and sp³ hybridized atoms, leading to a high-energy state that can be relieved through ring-opening reactions.

The reactivity of azetidin-2-ones is driven by a considerable ring strain of approximately 25.4 kcal/mol. frontiersin.orgnih.gov This value is intermediate between that of the more strained and less stable aziridines (27.7 kcal/mol) and the relatively unreactive five-membered pyrrolidines (5.4 kcal/mol). frontiersin.org This intermediate level of strain provides a unique balance of stability for handling and sufficient reactivity for synthetic transformations. frontiersin.orgnih.govnih.gov

The incorporation of the amide linkage within the four-membered ring results in a decrease in amide resonance stabilization. wikipedia.org In a typical acyclic amide, the nitrogen lone pair can effectively delocalize into the carbonyl group, resulting in a planar geometry and significant double-bond character in the C-N bond. However, the geometric constraints of the azetidin-2-one ring force the nitrogen atom into a more pyramidal geometry, which hinders this resonance. wikipedia.org This reduced amide character increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles. frontiersin.org

The susceptibility of the β-lactam ring to hydrolysis is a direct consequence of this ring strain. While linear amides are generally stable to hydrolysis, the strained nature of the β-lactam ring facilitates cleavage of the amide bond. wikipedia.org This reactivity is further modulated by the substituents on the ring. For instance, the fusion of a second ring, as seen in bicyclic β-lactam antibiotics like penicillins and cephalosporins, can further increase the ring strain and enhance reactivity. wikipedia.org

Nucleophilic Ring-Opening Reactions of the Azetidin-2-one Core

The inherent ring strain of the azetidin-2-one nucleus makes it a versatile substrate for a variety of nucleophilic ring-opening reactions. These transformations provide access to a diverse array of functionalized acyclic compounds, particularly β-amino acids and their derivatives, which are valuable building blocks in organic synthesis. rsc.org The regioselectivity of the ring opening is a critical aspect, with cleavage occurring at different bonds depending on the nature of the nucleophile and the substitution pattern on the lactam ring.

Cleavage at the N1-C2 Bond and Synthetic Implications

The most common mode of nucleophilic attack on the azetidin-2-one ring occurs at the carbonyl carbon (C2), leading to the cleavage of the N1-C2 amide bond. This reaction is essentially an acylation of the nucleophile by the strained lactam. A wide range of nucleophiles, including water, alcohols, amines, and organometallic reagents, can effect this transformation. utrgv.edu

Hydrolysis of the N1-C2 bond, typically under acidic or basic conditions, yields the corresponding β-amino acid. The rate of hydrolysis is influenced by the substituents on the nitrogen atom; electron-withdrawing groups on the nitrogen generally accelerate the hydrolysis, while electron-donating groups can retard it. utrgv.edu For instance, N-phenyl β-lactams hydrolyze more slowly than N-benzyl β-lactams under similar conditions. utrgv.edu

The aminolysis of azetidin-2-ones with various amines provides a straightforward route to β-amino amides. This reaction is of significant synthetic utility for the preparation of peptide fragments and other complex amide-containing molecules.

Reduction of the N1-C2 bond can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), affording γ-amino alcohols. utrgv.edu This transformation is generally independent of the stereochemistry at other positions on the ring and provides a valuable method for accessing these important synthetic intermediates. utrgv.edu

The synthetic implications of N1-C2 bond cleavage are vast, providing access to a variety of functionalized molecules. The table below summarizes some of the key transformations involving nucleophilic attack at the C2 position of the azetidin-2-one ring.

| Nucleophile | Product | Synthetic Utility |

| Water (H₂O) | β-Amino acid | Building blocks for peptides and other natural products. |

| Alcohol (R'OH) | β-Amino ester | Versatile intermediates for further functionalization. |

| Amine (R'₂NH) | β-Amino amide | Synthesis of peptide analogs and other complex amides. |

| Hydride (e.g., from LiAlH₄) | γ-Amino alcohol | Precursors for amino acids, amino aldehydes, and other functionalized molecules. utrgv.edu |

Regio- and Stereospecific Ring Opening Reactions

The regioselectivity of the ring-opening reaction can be influenced by the presence of substituents on the azetidin-2-one ring and the nature of the nucleophile. While attack at the C2 carbonyl is most common, cleavage at other positions, such as the N1-C4 or C3-C4 bonds, can also occur under specific conditions. For example, radical anions of azetidin-2-ones have been shown to undergo ring-splitting via N-C4 or C3-C4 bond cleavage. nih.gov

The stereochemistry of the substituents on the azetidin-2-one ring can direct the stereochemical outcome of the ring-opening reaction. In many cases, the reaction proceeds with high stereospecificity, allowing for the synthesis of enantiomerically pure products from chiral β-lactams. This is particularly important in the synthesis of biologically active molecules where specific stereoisomers are required for activity.

For instance, the ring opening of chiral aziridines, which are structurally related to azetidin-2-ones, with various nucleophiles often proceeds with inversion of configuration at the center of attack, consistent with an Sₙ2-type mechanism. youtube.com Similar stereochemical control is expected in the ring opening of azetidin-2-ones, where the approach of the nucleophile is dictated by the existing stereocenters on the ring.

The regioselectivity of ring-opening in substituted aziridines has been shown to be dependent on the electronic and steric nature of the substituents. acs.org In the case of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one, the methyl group at C4 would likely influence the regioselectivity of certain ring-opening reactions, potentially favoring attack at the less hindered C2 position. The stereochemistry at the C4 position would also play a crucial role in directing the stereochemical outcome of any reaction at this center.

Transformations of the 3-Hydroxypropyl Moiety

The 3-hydroxypropyl group attached to the nitrogen atom of 1-(3-hydroxypropyl)-4-methylazetidin-2-one offers a versatile handle for further chemical modifications. The primary hydroxyl group and the propyl chain itself can be subjected to a variety of transformations to generate a library of analogs with diverse properties.

Chemical Modifications of the Primary Hydroxyl Group

The primary hydroxyl group of the 3-hydroxypropyl side chain is a key site for functionalization. It can undergo a range of reactions typical of primary alcohols, allowing for the introduction of various functional groups.

Esterification: The hydroxyl group can be readily esterified with a variety of carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This modification can be used to alter the lipophilicity and other physicochemical properties of the molecule. For example, acetylation with acetic anhydride (B1165640) or acetyl chloride in the presence of a base would yield 1-(3-acetoxypropyl)-4-methylazetidin-2-one.

Etherification: The formation of ethers is another common transformation. This can be achieved, for example, by Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

Oxidation: Mild oxidation of the primary alcohol can yield the corresponding aldehyde, 1-(3-oxopropyl)-4-methylazetidin-2-one. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation to avoid over-oxidation to the carboxylic acid. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would lead to the formation of the carboxylic acid, 3-(4-methyl-2-oxoazetidin-1-yl)propanoic acid. youtube.comyoutube.com

The following table provides examples of potential modifications of the primary hydroxyl group:

| Reaction Type | Reagent(s) | Product |

| Esterification | Acetic anhydride, pyridine | 1-(3-Acetoxypropyl)-4-methylazetidin-2-one |

| Etherification | 1. Sodium hydride (NaH)2. Methyl iodide (CH₃I) | 1-(3-Methoxypropyl)-4-methylazetidin-2-one |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 1-(3-Oxopropyl)-4-methylazetidin-2-one |

| Strong Oxidation | Potassium permanganate (KMnO₄) | 3-(4-Methyl-2-oxoazetidin-1-yl)propanoic acid |

Oxidative and Reductive Transformations of the Propyl Chain

Beyond the terminal hydroxyl group, the propyl chain itself can be a site for chemical transformations, although these are generally less common than modifications at the hydroxyl group.

Oxidative Cleavage: Under harsh oxidative conditions, cleavage of the C-C bonds of the propyl chain could occur, leading to degradation of the side chain. However, selective oxidation of the propyl chain without affecting the azetidin-2-one ring would be challenging.

Reductive Modifications: While the propyl chain is already in a reduced state, modifications involving the introduction of unsaturation are conceivable through multi-step sequences. For example, conversion of the hydroxyl group to a good leaving group, followed by elimination, could introduce a double bond in the side chain.

Ring Expansion/Contraction: In some heterocyclic systems, side chains can participate in ring expansion or contraction reactions. rsc.orgrsc.org While not directly reported for 1-(3-hydroxypropyl)-4-methylazetidin-2-one, it is conceivable that under specific conditions, the hydroxypropyl side chain could participate in intramolecular reactions leading to larger or rearranged ring systems. For instance, intramolecular cyclization could potentially lead to fused or spirocyclic structures, although this would likely require activation of the hydroxyl group.

Reactions at the 4-Methyl Position

The substituent at the C-4 position of the azetidin-2-one ring plays a crucial role in directing the molecule's reactivity. The 4-methyl group, in particular, can be a site for further functionalization or can participate in rearrangement reactions.

While direct functionalization of the 4-methyl group on 1-(3-hydroxypropyl)-4-methylazetidin-2-one is not extensively documented in dedicated studies, the principles of C-H activation and functionalization in similar systems can be applied. Base-promoted metalation at the C-2 position (α-lithiation) is a known strategy for introducing substituents to the azetidinone ring. nih.gov This approach is particularly effective when an electron-withdrawing group is present on the nitrogen atom. nih.gov

In a related context, the functionalization at the 4-position of azetidin-2-ones has been achieved through various methods. For instance, acyloxylation at the C-4 position can be accomplished using a copper-catalyzed reaction with t-butyl perbenzoate or peracetate. rsc.org This method primarily yields trans-products when the C-3 position is monosubstituted. rsc.org Although this example doesn't directly involve the methyl group, it highlights the reactivity of the C-4 position.

| Reaction | Reagents and Conditions | Product(s) | Notes |

| Acyloxylation at C-4 | t-butyl perbenzoate or peracetate, Cu catalyst | 4-acyloxy-substituted β-lactams | Predominantly trans-products with C-3 monosubstitution. rsc.org |

| α-Lithiation | s-BuLi, -78 °C | C-2 lithiated azetidine (B1206935) | Allows for subsequent electrophilic trapping to form C-2 functionalized azetidines. nih.gov |

The 4-substituent of azetidin-2-ones can undergo various rearrangement reactions, often triggered by the inherent strain of the four-membered ring. For instance, 4-(haloalkyl)-2-azetidinones have been shown to rearrange into methyl ω-alkylaminopentenoates when treated with sodium methoxide (B1231860) in methanol. acs.org These reactions are proposed to proceed through intermediate aziridines or azetidines. acs.org

Another example of rearrangement involves the thermal transformation of 4-(2-methoxycarbonylethylsulfinyl)-2-azetidinones into 4-thioxo-2-azetidinones. elsevierpure.com This reaction proceeds through the intermediacy of a β-lactam 4-sulfenic acid. elsevierpure.com

| Starting Material | Reagents and Conditions | Product(s) | Intermediate(s) |

| 4-(Haloalkyl)-2-azetidinones | Sodium methoxide, methanol | Methyl ω-alkylaminopentenoates | Aziridines or azetidines acs.org |

| 4-(2-Methoxycarbonylethylsulfinyl)-2-azetidinones | Thermal | 4-Thioxo-2-azetidinones | β-Lactam 4-sulfenic acids elsevierpure.com |

Reduction of Azetidin-2-ones to Azetidines

The reduction of the carbonyl group in azetidin-2-ones provides a direct route to the corresponding saturated four-membered heterocycles, azetidines. Azetidines are valuable building blocks in medicinal chemistry and organic synthesis due to their unique structural and chemical properties. nih.govrsc.org

Various reducing agents can be employed for this transformation. Hydroalanes have been reported as effective reagents for the reduction of azetidin-2-ones to azetidines. acs.org Metal-catalyzed hydrogenation is another established method for this conversion. nih.gov For example, 2-azetines, which are unsaturated precursors to azetidines, can be readily reduced to the corresponding azetidine scaffolds under these conditions. nih.gov

The choice of reducing agent and reaction conditions can be critical to achieving high yields and chemoselectivity, especially when other functional groups are present in the molecule, such as the hydroxyl group in 1-(3-hydroxypropyl)-4-methylazetidin-2-one.

| Starting Material | Reducing Agent/Method | Product | Reference(s) |

| Azetidin-2-ones | Hydroalanes | Azetidines | acs.org |

| 2-Azetines | Metal-catalyzed hydrogenation | Azetidines | nih.gov |

| β-Lactams | Various reduction methods | Azetidines | u-tokyo.ac.jp |

Applications As Synthetic Intermediates and Building Blocks

Role in β-Amino Acid and Peptide Synthesis

β-Lactams, such as 1-(3-hydroxypropyl)-4-methylazetidin-2-one, are cyclic amides that can be hydrolyzed to yield β-amino acids. These non-proteinogenic amino acids are crucial components of numerous biologically active natural products and pharmaceuticals. The ring opening of the azetidin-2-one (B1220530) core provides a straightforward route to β-amino acid derivatives.

Furthermore, N-protected azetidin-2-ones have been investigated for their utility in β-amino acid peptide synthesis. rsc.org However, their application can be limited, particularly when dealing with sterically hindered derivatives. rsc.org In such cases, alternative methods, like the aminolysis of dihydro-1,3-oxazinones, have been employed to construct di- and tri-peptides containing β-amino acids. rsc.org The development of efficient synthetic routes to non-proteinogenic amino acids, such as β-hydroxy aspartic acid, is critical for the total synthesis of complex peptides like malacidin A, a calcium-dependent antibiotic. nih.gov

Precursor for Advanced Heterocyclic Systems

The strained β-lactam ring of 1-(3-hydroxypropyl)-4-methylazetidin-2-one serves as a reactive scaffold for the construction of more complex heterocyclic systems. Through ring-opening, ring-expansion, and rearrangement reactions, the azetidinone core can be transformed into a variety of larger and more elaborate ring structures. These transformations are often driven by the release of ring strain. For instance, the development of a chiral synthesis for 5,6,7,(8-substituted)-tetrahydro- rsc.orgnih.govnih.govtriazolo[4,3-a]pyrazines, which are selective NK-3 receptor antagonists, highlights the importance of chiral building blocks in constructing advanced heterocyclic frameworks. google.com

Utilization in Polyamine, Polyamino Alcohol, and Amino Sugar Synthesis

The hydroxypropyl side chain of 1-(3-hydroxypropyl)-4-methylazetidin-2-one provides a handle for further functionalization, while the β-lactam ring serves as a masked β-amino acid. This combination is particularly useful in the synthesis of polyamines, polyamino alcohols, and amino sugars. The synthesis of enantiomerically enriched functionalized diethyl 2-amino-, 2,3-diamino- and 2-amino-3-hydroxypropylphosphonates from N-protected (aziridin-2-yl)methylphosphonates demonstrates the utility of small, strained rings as precursors to these classes of compounds. nih.gov The regioselective opening of the aziridine (B145994) ring with various nucleophiles is a key step in these synthetic strategies. nih.gov

Application as Chiral Templates in Organic Synthesis

The presence of a stereocenter at the 4-position of the azetidinone ring allows 1-(3-hydroxypropyl)-4-methylazetidin-2-one to be used as a chiral template. This enables the transfer of chirality to new stereocenters during a reaction, a fundamental concept in asymmetric synthesis. The development of novel chiral syntheses for complex molecules often relies on the use of such chiral building blocks. google.com For example, a patent describes a racemic preparation method for chiral β-amino acids and their derivatives, which are intermediates for the dipeptidyl peptidase-IV (DPP-IV) inhibitor sitagliptin. google.com

Development of β-Lactam Synthon Methodologies

The versatility of β-lactams has led to the development of what is known as "β-lactam synthon methodology." This approach utilizes the azetidin-2-one ring as a synthetic equivalent (a synthon) for a β-amino acid. The 1,3-oxazinan-6-one scaffold is another versatile synthon that provides access to a diverse array of β-amino acid derivatives. researchgate.net Research in this area focuses on expanding the synthetic utility of these synthons for the diastereoselective synthesis of various amino acid derivatives. researchgate.net

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies for Azetidin-2-ones

Molecular modeling and simulation studies are essential for understanding the dynamic nature of azetidin-2-one (B1220530) derivatives. nih.govresearchgate.net These computational techniques allow for the exploration of conformational landscapes, reaction pathways, and structural stability, providing a molecular-level understanding of their behavior. nih.govacs.orginorgchemres.org

The four-membered azetidin-2-one, or β-lactam, ring is the central feature of this class of compounds. Its structure is characterized by significant ring strain, which influences its chemical reactivity. researchgate.net Spectroscopic and computational studies have shown that the heavy-atom skeleton of the azetidin-2-one ring is nearly planar. researchgate.net The degree of puckering in the ring can be influenced by the nature and position of substituents.

Table 1: Selected Structural Parameters of the Azetidin-2-one Ring

| Parameter | Value | Source |

|---|---|---|

| C2=O5 Bond Length | ~1.2 Å | researchgate.net |

| N1-C2 Bond Length | ~1.3-1.4 Å | nih.gov |

| C3-C4 Bond Length | ~1.5-1.6 Å | nih.gov |

| N1-C4 Bond Length | ~1.4-1.5 Å | nih.gov |

Note: These are generalized values for the azetidin-2-one ring and may vary slightly for 1-(3-Hydroxypropyl)-4-methylazetidin-2-one.

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams. mdpi.com Computational studies have been instrumental in elucidating the complex mechanism of this reaction, particularly in predicting the structures of transition states and intermediates. acs.orgjiaolei.groupnih.gov The reaction can proceed through a zwitterionic intermediate, and the energetics of the ring closure step are critical in determining the reaction outcome. acs.orgjiaolei.group

The synthesis of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one would likely involve the reaction of a ketene with an imine bearing the 3-hydroxypropyl substituent. Theoretical calculations can predict the energy barriers for the formation of the cis and trans isomers, providing insight into the reaction kinetics and the most favorable pathway. nih.gov

A key challenge in β-lactam synthesis is controlling the stereochemistry at the C3 and C4 positions. The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents on both the ketene and the imine. acs.orgjiaolei.groupnih.gov Computational models have been developed to predict the cis/trans selectivity of this reaction. acs.orgjiaolei.group

These models reveal that the stereoselectivity arises from a competition between the direct ring closure of the zwitterionic intermediate and its isomerization. acs.orgjiaolei.group The electronic properties of the substituents play a crucial role:

Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. acs.orgjiaolei.group

Electron-withdrawing groups on the ketene and electron-donating groups on the imine tend to favor the formation of trans-β-lactams. acs.orgjiaolei.group

For the synthesis of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one, these principles could be applied to predict and control the stereochemical relationship between the methyl group at C4 and any substituent at C3.

Molecular dynamics (MD) simulations provide a means to study the structural stability and flexibility of azetidin-2-one derivatives over time. researchgate.netnih.gov These simulations can reveal how the molecule behaves in a physiological environment, including its interactions with solvent molecules and potential biological targets. nih.govnih.gov By simulating the movement of atoms over a period of time, MD studies can identify stable conformations and flexible regions of the molecule. nih.gov For 1-(3-Hydroxypropyl)-4-methylazetidin-2-one, MD simulations could be used to understand the conformational dynamics of the hydroxypropyl side chain and its potential hydrogen bonding interactions.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with a high degree of accuracy. inorgchemres.orgnih.govnih.govresearchgate.netrsc.org These methods are invaluable for understanding the electronic structure and bonding characteristics of the strained azetidin-2-one ring.

The electronic structure of the azetidin-2-one ring is of great interest due to its role in the biological activity of β-lactam antibiotics. The four-membered ring is strained, which leads to a more reactive amide bond compared to that in acyclic amides. researchgate.net Quantum chemical calculations can provide detailed information about the electron density distribution, molecular orbitals, and the nature of the chemical bonds within the molecule. arxiv.orgmdpi.com

Studies on the radical anions of azetidin-2-ones have shown that the injection of an electron into the ring can lead to ring-splitting, a process that can be rationalized through theoretical calculations of the energy barriers of the transition states. researchgate.netrsc.org For 1-(3-Hydroxypropyl)-4-methylazetidin-2-one, quantum chemical calculations could elucidate how the substituents modify the electronic properties of the β-lactam core, influencing its reactivity and potential biological activity.

Ring Strain Energy Calculations

The azetidin-2-one (or β-lactam) ring is a well-known four-membered heterocycle characterized by significant ring strain. This strain arises from the deviation of its bond angles from the ideal sp³ and sp² geometries, as well as torsional strain from eclipsing interactions. The reactivity of many compounds containing this ring system is largely attributed to the relief of this strain upon ring-opening.

Computational methods, such as those based on homodesmotic reactions, are typically employed to calculate RSE. stackexchange.com These reactions involve a balanced number of each type of bond on both the reactant and product sides, allowing for a more accurate determination of the strain energy by canceling out other energetic contributions. High-level theoretical models like G3(MP2) or CBS-QB3 are often used for these calculations to achieve high accuracy. osti.govmdpi.com

Table 1: Representative Calculated Ring Strain Energies of Cyclic Systems

| Compound | Ring Size | Ring Strain Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Cyclohexane | 6 | 0.6 | G3(MP2) osti.gov |

| Cyclopentene | 5 | 21-28 | G3(MP2) osti.gov |

| Azetidine (B1206935) | 4 | ~25.4 | Not Specified rsc.org |

| Bicyclobutane | 4 | 66.5 | Not Specified mdpi.com |

In Silico Approaches to Molecular Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is invaluable for understanding the potential interactions of a ligand, such as 1-(3-Hydroxypropyl)-4-methylazetidin-2-one, with a hypothetical protein binding site. It allows for the analysis of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for molecular recognition.

In a theoretical context, a molecular docking study of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one would involve several key steps. First, a three-dimensional model of the compound would be generated and its energy minimized. Next, a target protein with a defined binding pocket would be selected. The docking software, such as GOLD or AutoDock, would then systematically explore the conformational space of the ligand within the binding site, scoring each potential pose based on a defined scoring function. researchgate.net These scores, often expressed in terms of binding energy or fitness scores, provide a qualitative estimate of the binding affinity.

While no specific docking studies for 1-(3-Hydroxypropyl)-4-methylazetidin-2-one are published, we can examine results from studies on other azetidin-2-one derivatives to understand the types of interactions and binding scores that might be observed. For instance, various azetidin-2-one derivatives have been docked into the active sites of enzymes like epidermal growth factor receptor (EGFR) and cysteine proteases. researchgate.netnih.govnih.gov

Table 2: Representative Molecular Docking Scores of Azetidin-2-one Derivatives against Various Protein Targets

| Azetidin-2-one Derivative | Protein Target | Docking Score/Fitness | Key Theoretical Interactions |

|---|---|---|---|

| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | Tubulin (colchicine binding site) | Not specified | Interactions with amino acids in the binding site researchgate.net |

| 3-chloro-4-substituted-azetidin-2-ones | Penicillin-Binding Protein (Transpeptidase) | Not specified | Inhibition of cell wall synthesis nih.gov |

| 1,3-diazetidin-2-one derivatives | Epidermal Growth Factor Receptor (EGFR) | PLP-fitness: 79.81-81.57 | Not specified |

| N-(3-Chloro-2-oxo-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)benzamide | Tubulin (PDB ID: 4O2B) | High binding affinity | Interaction with the colchicine (B1669291) site researchgate.net |

| 3-acylamino-azetidin-2-one derivatives | Cysteine Proteases (Cathepsins) | IC50 in nanomolar range | Interaction with the nucleophilic thiol of cysteine nih.gov |

Advanced Analytical Characterization Techniques for 1 3 Hydroxypropyl 4 Methylazetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, HSQC) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count. The chemical shift of the carbonyl carbon in the β-lactam ring is particularly characteristic and would appear significantly downfield.

2D-NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in correlating proton and carbon signals. An HSQC spectrum would show which protons are directly attached to which carbon atoms, confirming the assignments made in the 1D spectra and completing the structural puzzle.

While specific experimental data is not publicly available, a theoretical assignment of the NMR signals can be predicted.

Expected ¹H NMR Chemical Shifts for 1-(3-Hydroxypropyl)-4-methylazetidin-2-one

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (on ring) | 1.1 - 1.4 | Doublet |

| CH (on ring) | 3.5 - 4.0 | Multiplet |

| CH₂ (ring, adjacent to C=O) | 2.8 - 3.2 | Multiplet |

| N-CH₂ | 3.2 - 3.6 | Triplet |

| N-CH₂-CH₂ | 1.6 - 2.0 | Multiplet |

| CH₂-OH | 3.5 - 3.8 | Triplet |

Expected ¹³C NMR Chemical Shifts for 1-(3-Hydroxypropyl)-4-methylazetidin-2-one

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (β-lactam) | 170 - 175 |

| CH₃ (on ring) | 15 - 25 |

| CH (on ring) | 45 - 55 |

| CH₂ (ring, adjacent to C=O) | 40 - 50 |

| N-CH₂ | 40 - 50 |

| N-CH₂-CH₂ | 25 - 35 |

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the elemental composition.

The molecular formula for the compound is C₇H₁₃NO₂. The calculated monoisotopic mass is 143.0946 g/mol . nih.gov An HRMS experiment would aim to measure a molecular ion peak (e.g., [M+H]⁺ at m/z 143.0946) that matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

When coupled with Liquid Chromatography (LC-MS), the technique can also analyze the compound's purity. In tandem MS (MS/MS) experiments, the molecular ion is fragmented, and the resulting pattern provides structural information. The β-lactam ring and the hydroxypropyl side chain are expected to be key points of fragmentation.

Predicted Key Fragments in the Mass Spectrum of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 143.0946 | [M]⁺ (Molecular Ion) |

| 125 | [M - H₂O]⁺ |

| 84 | [M - C₃H₇O]⁺ (Loss of hydroxypropyl group) |

| 59 | [C₃H₇O]⁺ (Hydroxypropyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by molecular vibrations.

The IR spectrum of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one would be dominated by a few key absorption bands. The most prominent and diagnostic peak would be from the carbonyl (C=O) stretching vibration of the β-lactam ring. This band typically appears at a high wavenumber (1730-1770 cm⁻¹) due to the ring strain, a hallmark of the azetidinone structure. Another key feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the terminal alcohol group.

Characteristic IR Absorption Bands for 1-(3-Hydroxypropyl)-4-methylazetidin-2-one

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| β-Lactam C=O | Stretch | 1730 - 1770 |

| Alcohol O-H | Stretch (Broad) | 3200 - 3600 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1180 - 1360 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. If a suitable single crystal of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles.

This analysis would unequivocally establish the relative and absolute configuration of the chiral center at the C4 position (bearing the methyl group). Furthermore, it would reveal the conformation of the four-membered azetidinone ring, which is typically nearly planar, and the preferred conformation of the flexible 3-hydroxypropyl side chain. This detailed structural information is invaluable for understanding the molecule's physical properties and potential biological interactions.

Vibrational Circular Dichroism (VCD) for Chiral Analysis and Conformation

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com It is particularly powerful for determining the absolute configuration of chiral molecules in solution. optica.org

For 1-(3-Hydroxypropyl)-4-methylazetidin-2-one, the VCD spectrum would be unique for each enantiomer (R and S forms), showing a mirror-image relationship. The experimental VCD spectrum can be compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. optica.org This technique is advantageous as it does not require crystallization of the compound. youtube.com Studies on the closely related 4-methylazetidin-2-one (B3270581) have successfully used VCD to analyze its chiroptical properties, demonstrating the utility of this method for the β-lactam core. optica.org

Elemental Analysis (C, H, N, S) for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure sample. For an organic compound like 1-(3-Hydroxypropyl)-4-methylazetidin-2-one, combustion analysis is typically used to quantify the carbon (C), hydrogen (H), and nitrogen (N) content. velp.comelementar.com

The theoretical elemental composition is calculated from the molecular formula, C₇H₁₃NO₂. The experimental values obtained from the analysis of a synthesized sample must agree closely with these theoretical values (typically within ±0.4%) to confirm the compound's elemental composition and high degree of purity.

Theoretical Elemental Composition of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 143.18 | 58.72% |

| Hydrogen | H | 1.008 | 143.18 | 9.15% |

| Nitrogen | N | 14.007 | 143.18 | 9.78% |

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidin-2-ones has traditionally been dominated by methods like the Staudinger ketene-imine cycloaddition. tandfonline.com However, these conventional routes often require harsh conditions, such as very low temperatures, and can have long reaction times. tandfonline.com Future research should focus on developing more sustainable and efficient synthetic strategies for 1-(3-Hydroxypropyl)-4-methylazetidin-2-one.

Eco-friendly approaches, such as sonication and the use of molecular sieves, have shown promise in shortening reaction times and improving yields for other azetidinone analogs. tandfonline.com The application of green chemistry principles, including the use of less hazardous solvents and catalytic methods, would be a significant advancement. tandfonline.com Furthermore, exploring multicomponent reactions (MCRs) could offer a more atom-economical and streamlined synthesis of this and related compounds. mdpi.com

Enhanced Control over Stereoselectivity in Complex Derivatization

The 4-methyl substituent on the azetidin-2-one (B1220530) ring introduces a chiral center, making stereocontrol a critical aspect of its synthesis and derivatization. Achieving high diastereoselectivity and enantioselectivity is a persistent challenge in β-lactam chemistry. mdpi.comyoutube.com Future efforts should be directed towards the development of catalytic asymmetric methods to control the stereochemistry at the C4 position during the synthesis of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one.

The use of chiral auxiliaries or catalysts in cycloaddition reactions could provide a pathway to enantiomerically pure forms of the compound. youtube.com Additionally, investigations into the influence of the N-(3-hydroxypropyl) substituent on the stereochemical outcome of reactions at the β-lactam ring would be highly valuable. Understanding these stereochemical relationships is crucial for the synthesis of complex molecules with defined three-dimensional structures. researchgate.net

Exploration of New Reactivity Modes for the Azetidin-2-one Scaffold

The strained four-membered ring of the azetidin-2-one core is a source of its unique reactivity. rsc.org While ring-opening reactions are well-documented, the potential for other transformations remains an area for exploration. rsc.org For 1-(3-Hydroxypropyl)-4-methylazetidin-2-one, the interplay between the β-lactam ring and the N-hydroxypropyl side chain could lead to novel intramolecular reactions.

For instance, the hydroxyl group could act as an internal nucleophile, leading to the formation of bicyclic structures. Research into the reactivity of the C-H bonds of the azetidinone ring, potentially through transition-metal catalysis, could also unveil new pathways for functionalization. rsc.org The formation of enolates from the azetidin-2-one can also be a powerful tool for creating new carbon-carbon bonds. acs.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. nih.govyoutube.com The application of flow chemistry to the synthesis of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one could enable safer handling of reactive intermediates and allow for the use of reaction conditions that are difficult to achieve in batch. nih.gov

Automated synthesis platforms, integrated with flow reactors, could facilitate the rapid generation of a library of analogs based on the 1-(3-hydroxypropyl)-4-methylazetidin-2-one scaffold. This would be particularly useful for exploring structure-activity relationships in various applications. The ability to perform multi-step syntheses in a continuous fashion would also represent a major step forward in the efficient production of complex molecules. youtube.com

Advanced Computational Tools for Predictive Chemistry

Computational chemistry can play a vital role in understanding the reactivity and properties of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one. Quantum chemical calculations can be used to elucidate reaction mechanisms, predict stereochemical outcomes, and explain the regioselectivity of reactions. acs.org

Future research could leverage these tools to design more efficient synthetic routes and to predict the properties of novel derivatives. For example, computational docking studies could be used to design analogs with specific binding affinities for biological targets. acs.org The use of advanced computational methods can help to rationalize experimental observations and guide the design of new experiments, accelerating the pace of discovery. acs.org

Design of Structurally Diverse Azetidin-2-one Analogs for Synthetic Applications

The 1-(3-Hydroxypropyl)-4-methylazetidin-2-one scaffold can serve as a versatile building block for the synthesis of a wide range of structurally diverse molecules. nih.gov The hydroxyl group on the N-substituent provides a convenient handle for further functionalization, allowing for the attachment of various molecular fragments.

Future work should focus on creating libraries of analogs with modifications at the N-substituent, the C3 position, and the C4 position of the azetidin-2-one ring. These analogs could be used to explore new areas of chemical space and to develop novel compounds with interesting properties. The synthesis of fused, bridged, and spirocyclic systems derived from this scaffold could lead to the discovery of molecules with unique three-dimensional architectures. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Hydroxypropyl)-4-methylazetidin-2-one?

- Methodology : The synthesis typically involves multi-step organic reactions, starting with azetidin-2-one precursors. Key steps include alkylation of the azetidinone core with 3-hydroxypropyl groups under basic conditions (e.g., NaH in DMF) and subsequent purification via column chromatography or recrystallization . Reaction conditions (e.g., inert atmosphere, controlled pH) are critical to prevent side reactions.

Q. How is the structural integrity of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one confirmed?

- Methodology : Spectroscopic techniques are essential:

- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl at C4, hydroxypropyl at N1) and stereochemistry.

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the azetidinone ring) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodology : Stability studies involve incubating the compound in buffers (pH 2–10) at 25–60°C. HPLC or TLC monitors degradation. The hydroxypropyl group may hydrolyze under acidic conditions, requiring storage in neutral, anhydrous environments .

Advanced Research Questions

Q. What computational approaches predict the biological activity of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one?

- Methodology : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against targets (e.g., cholesterol transporters for analogs like Ezetimibe) identifies potential binding modes . Comparative studies with structurally similar azetidinones (e.g., fluorophenyl-substituted derivatives) highlight activity trends .

Q. How can contradictory data on the compound’s reactivity be resolved?

- Case Example : Discrepancies in reaction yields may arise from solvent polarity or catalyst choice. Systematic optimization (e.g., testing polar aprotic vs. protic solvents like DMF vs. ethanol) clarifies optimal conditions. Kinetic studies (e.g., variable-temperature NMR) probe intermediate stability .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria.

- Anti-inflammatory Potential : COX-2 inhibition assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Positive controls (e.g., doxorubicin) validate results .

Methodological Challenges and Solutions

Q. What purification strategies address low yields in large-scale synthesis?

- Solution : Combine chromatography (e.g., silica gel with EtOAc/hexane gradients) with recrystallization (ethanol/water mixtures). For persistent impurities, derivatization (e.g., acetylating the hydroxypropyl group) aids separation .

Q. How do steric effects influence the compound’s reactivity?

- Analysis : The methyl group at C4 and hydroxypropyl at N1 create steric hindrance, slowing nucleophilic attacks on the azetidinone ring. Kinetic studies (e.g., comparing reaction rates with less-hindered analogs) quantify these effects. Computational models (e.g., molecular dynamics) visualize steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.